molecular formula C16H23NO2 B5053103 (2,6-DIMETHYLMORPHOLINO)(4-PROPYLPHENYL)METHANONE

(2,6-DIMETHYLMORPHOLINO)(4-PROPYLPHENYL)METHANONE

Cat. No.: B5053103
M. Wt: 261.36 g/mol
InChI Key: LURQLKOIVKBMLC-UHFFFAOYSA-N
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Description

(2,6-DIMETHYLMORPHOLINO)(4-PROPYLPHENYL)METHANONE is a chemical compound with a complex structure that includes a morpholine ring substituted with dimethyl groups and a phenyl ring substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-DIMETHYLMORPHOLINO)(4-PROPYLPHENYL)METHANONE typically involves the reaction of 2,6-dimethylmorpholine with 4-propylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

(2,6-DIMETHYLMORPHOLINO)(4-PROPYLPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,6-DIMETHYLMORPHOLINO)(4-PROPYLPHENYL)METHANONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(4-PROPYLPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-DIMETHYLMORPHOLINO)(4-PROPYLPHENYL)METHANONE is unique due to the presence of both the morpholine and phenyl rings, which confer distinct chemical properties and potential applications. The combination of these rings allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(4-propylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-4-5-14-6-8-15(9-7-14)16(18)17-10-12(2)19-13(3)11-17/h6-9,12-13H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURQLKOIVKBMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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